

Application Notes and Protocols for Tripropylene Glycol in Cutting Fluid Formulations

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Compound of Interest

Compound Name: *Tripropylene glycol*

Cat. No.: *B7909413*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **tripropylene glycol** (TPG) in cutting fluid formulations. The information is intended for researchers and scientists in the field of industrial lubricants and metalworking fluids.

Introduction to Tripropylene Glycol in Cutting Fluids

Tripropylene glycol (TPG) is a high-boiling, water-soluble liquid that belongs to the family of polyalkylene glycols (PAGs).[1][2] Its unique combination of properties makes it a valuable component in the formulation of synthetic and semi-synthetic metalworking fluids.[3] TPG can function as a lubricant, coolant, solvent, and coupling agent in these formulations.[4] Its low volatility and high boiling point contribute to a longer fluid life and a safer working environment. [1] Furthermore, TPG exhibits low toxicity and is readily biodegradable, aligning with the growing demand for more environmentally friendly industrial fluids.

The primary functions of **tripropylene glycol** in cutting fluid formulations include:

- **Lubrication:** TPG and other polyalkylene glycols can form a lubricating film at the tool-workpiece interface, reducing friction and wear. This is particularly effective due to their inverse solubility characteristics; they can come out of solution at elevated temperatures to coat metal surfaces.[5]

- **Cooling:** Due to its ability to be used in water-based formulations, TPG contributes to the overall cooling capacity of the cutting fluid, dissipating heat generated during machining.
- **Corrosion Inhibition:** While not a primary corrosion inhibitor, glycols can contribute to the overall corrosion protection of the formulation.^[6]
- **Biostability:** Synthetic fluids based on glycols can be more resistant to microbial growth compared to oil-in-water emulsions.
- **Solvency:** TPG's excellent solvency helps to dissolve other additives in the formulation and aids in keeping the machine tool and workpiece clean.^[1]

Data Presentation

While specific comparative data for **tripropylene glycol** in publicly available literature is limited, the following tables present illustrative data based on the known performance of polyalkylene glycols in cutting fluid formulations. These tables are intended to provide a framework for experimental design and data comparison.

Table 1: Illustrative Lubricity Performance of a Synthetic Cutting Fluid Formulation

Formulation ID	Tripropylene Glycol (wt%)	Other Additives (wt%)	Falex Pin and Vee Block Test (ASTM D3233) - Failure Load (lbs)
CF-Control	0	15	1500
CF-TPG-5	5	15	2000
CF-TPG-10	10	15	2500
CF-TPG-15	15	15	2800

Table 2: Illustrative Corrosion Inhibition Performance

Formulation ID	Trippropylene Glycol (wt%)	Corrosion Inhibitor Package (wt%)	ASTM D4627 Iron Chip Corrosion Test - Breakpoint Concentration (%)
CF-Control	0	5	5
CF-TPG-5	5	5	4
CF-TPG-10	10	5	3
CF-TPG-15	15	5	3

Table 3: Illustrative Foaming Characteristics

Formulation ID	Trippropylene Glycol (wt%)	Antifoam Agent (wt%)	ASTM D892 Foaming Test - Sequence I (ml, tendency/stability)
CF-Control	0	0.1	150/10
CF-TPG-5	5	0.1	120/5
CF-TPG-10	10	0.1	100/0
CF-TPG-15	15	0.1	90/0

Table 4: Illustrative Biostability Performance

Formulation ID	Trippropylene Glycol (wt%)	Biocide Package (wt%)	ASTM E2275 Biostability Test - Time to Reach 10 ⁶ CFU/mL (days)
CF-Control (Emulsion)	0	0.2	7
CF-TPG-Synth	10	0.1	28

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of cutting fluids containing **tripropylene glycol**.

Lubricity Evaluation: Falex Pin and Vee Block Method (based on ASTM D3233)

Objective: To determine the load-carrying properties of the cutting fluid.

Materials:

- Falex Pin and Vee Block Test Machine
- Standard test pins and V-blocks
- Cutting fluid samples
- Solvent for cleaning (e.g., heptane)

Procedure:

- Clean the test pin and V-blocks thoroughly with solvent and air dry.
- Install the pin and V-blocks in the test machine.
- Fill the lubricant cup with the cutting fluid sample, ensuring the test specimens are fully immersed.
- Start the machine and apply an initial load of 300 lbf for a 1-minute break-in period.
- After the break-in period, apply load at a constant rate using the ratchet wheel loading mechanism.
- Record the load at which seizure (failure) occurs, as indicated by a sudden increase in friction or breakage of the shear pin.
- Repeat the test at least three times for each sample and report the average failure load.

Corrosion Inhibition Test: Iron Chip Corrosion Test (based on ASTM D4627)

Objective: To evaluate the ferrous corrosion control characteristics of the water-dilutable cutting fluid.

Materials:

- Cast iron chips
- Petri dishes with lids
- Filter paper
- Cutting fluid concentrate
- Deionized water
- Graduated cylinders and beakers

Procedure:

- Prepare a series of dilutions of the cutting fluid concentrate in deionized water (e.g., 1%, 2%, 3%, 4%, 5% by volume).
- Place a piece of filter paper in the bottom of each petri dish.
- Add 2 mL of a cutting fluid dilution to each corresponding petri dish, ensuring the filter paper is saturated.
- Spread a small amount of cast iron chips evenly over the filter paper.
- Cover the petri dishes and allow them to stand at room temperature for 24 hours.
- After 24 hours, remove the chips and rinse the filter paper with a gentle stream of water.
- Visually inspect the filter paper for any rust stains.

- The "breakpoint" is the lowest concentration of cutting fluid that shows no rust stains.

Foaming Characteristics Test (based on ASTM D892)

Objective: To determine the foaming tendency and stability of the cutting fluid.

Materials:

- Foaming test apparatus (graduated cylinder with air inlet and diffuser stone)
- Constant temperature baths (24°C and 93.5°C)
- Air supply with a calibrated flowmeter

Procedure:

- Sequence I (24°C):
 - Pour the cutting fluid sample into the graduated cylinder to the appropriate mark.
 - Immerse the cylinder in the 24°C constant temperature bath.
 - Once the sample reaches the bath temperature, insert the air diffuser and pass air through it at a specified rate (e.g., 94 ± 5 mL/min) for 5 minutes.
 - Immediately after the 5-minute period, record the volume of foam (foaming tendency).
 - Stop the airflow and allow the foam to settle for 10 minutes. Record the remaining foam volume (foam stability).
- Sequence II (93.5°C):
 - Use a fresh sample of the cutting fluid.
 - Immerse the cylinder in the 93.5°C constant temperature bath.
 - Repeat steps 3-5 as in Sequence I.
- Sequence III (24°C after 93.5°C):

- Collapse the foam from Sequence II and cool the sample to 24°C.
- Repeat the test as in Sequence I.

Biostability Evaluation (based on ASTM E2275)

Objective: To evaluate the resistance of the water-miscible cutting fluid to microbial growth.

Materials:

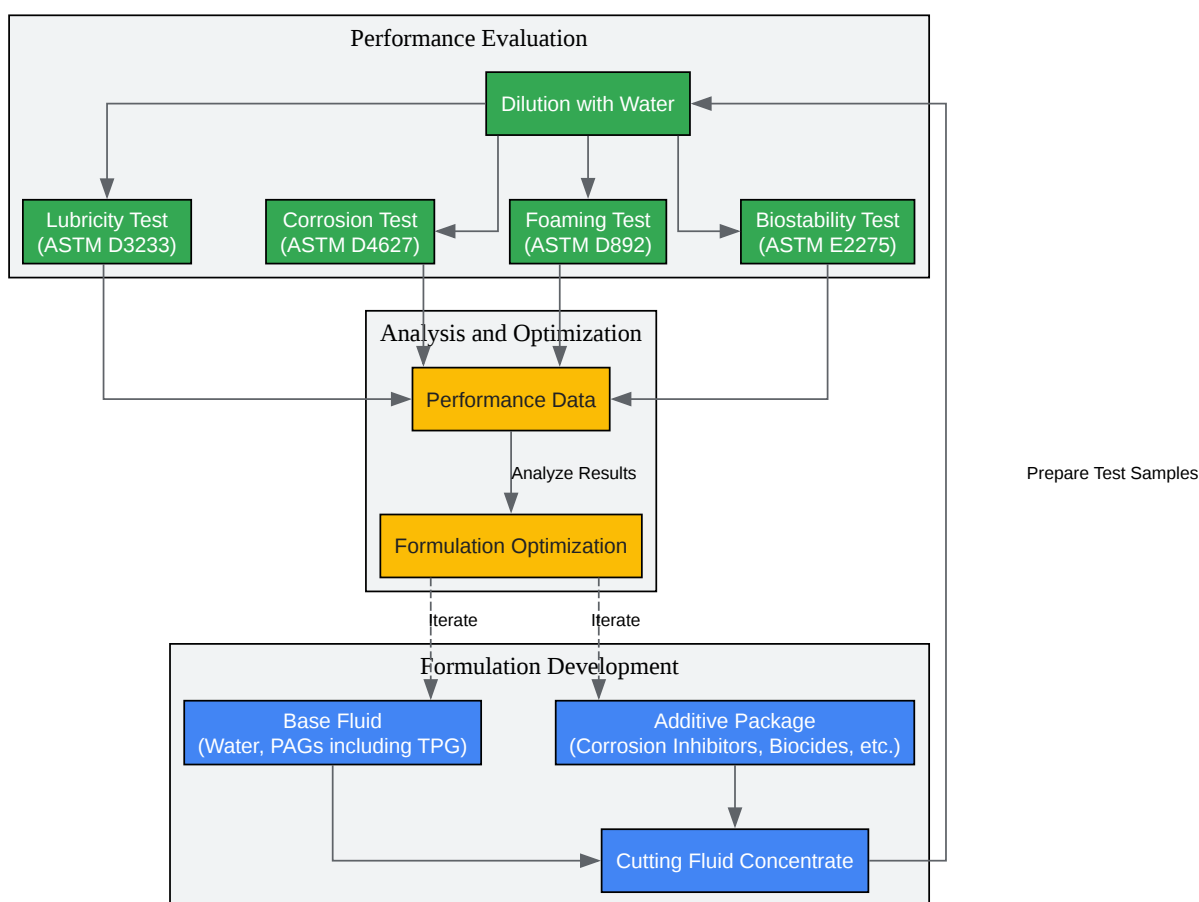
- Sterile flasks or beakers
- Inoculum of bacteria and fungi (can be a mixed culture from a spoiled cutting fluid or a standard microbial cocktail)
- Cutting fluid dilutions
- Incubator
- Plate count agar and sabouraud dextrose agar plates
- pH meter

Procedure:

- Prepare the desired dilution of the cutting fluid in sterile water.
- Inoculate the cutting fluid dilution with a known concentration of the microbial inoculum.
- Incubate the inoculated fluid under appropriate conditions (e.g., 25-30°C with gentle agitation).
- At regular intervals (e.g., daily or weekly), take a sample of the fluid.
- Perform serial dilutions of the sample and plate onto the appropriate agar plates to determine the number of colony-forming units (CFU/mL) for bacteria and fungi.
- Monitor the pH of the fluid over time.

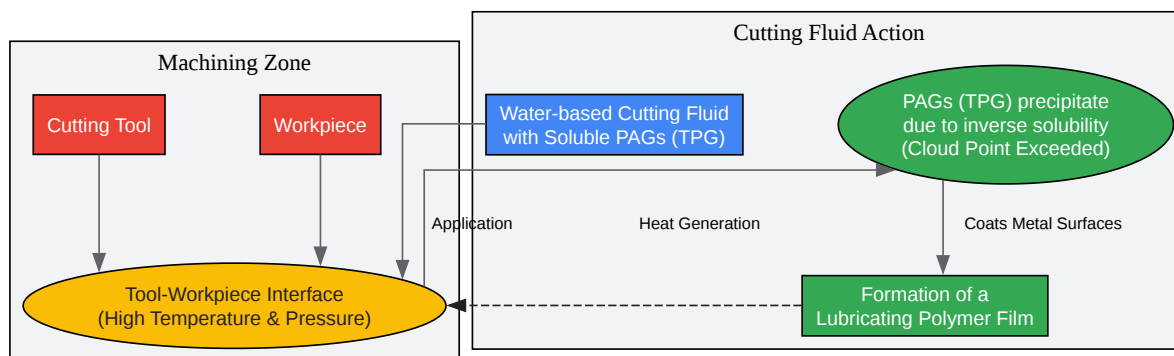
- The biostability is determined by the time it takes for the microbial population to reach a certain level (e.g., 10^6 CFU/mL) and by the change in pH.

Mandatory Visualization



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Caption: Workflow for Formulating and Testing Cutting Fluids.



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Caption: Proposed Lubrication Mechanism of PAGs at the Cutting Interface.

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